6-Hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one
6-Hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one
6-Hydroxy-5, 7, 4'-trimethoxyflavone, also known as 5, 7, 4'-scutellarein trimethylether, belongs to the class of organic compounds known as 7-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C7 atom of the flavonoid backbone. Thus, 6-hydroxy-5, 7, 4'-trimethoxyflavone is considered to be a flavonoid lipid molecule. 6-Hydroxy-5, 7, 4'-trimethoxyflavone is considered to be a practically insoluble (in water) and relatively neutral molecule. 6-Hydroxy-5, 7, 4'-trimethoxyflavone can be biosynthesized from scutellarein.
6-hydroxy-4',5,7-trimethoxyflavone is a trimethoxyflavone that is the 5,7,4'-trimethyl ether derivative of scutellarein. It has a role as a plant metabolite. It is a monohydroxyflavone and a trimethoxyflavone. It derives from a scutellarein.
6-hydroxy-4',5,7-trimethoxyflavone is a trimethoxyflavone that is the 5,7,4'-trimethyl ether derivative of scutellarein. It has a role as a plant metabolite. It is a monohydroxyflavone and a trimethoxyflavone. It derives from a scutellarein.
Brand Name:
Vulcanchem
CAS No.:
6938-19-8
VCID:
VC0191460
InChI:
InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)13-8-12(19)16-14(24-13)9-15(22-2)17(20)18(16)23-3/h4-9,20H,1-3H3
SMILES:
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)O)OC
Molecular Formula:
C18H16O6
Molecular Weight:
328.3 g/mol
6-Hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one
CAS No.: 6938-19-8
Natural Products
VCID: VC0191460
Molecular Formula: C18H16O6
Molecular Weight: 328.3 g/mol
CAS No. | 6938-19-8 |
---|---|
Product Name | 6-Hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one |
Molecular Formula | C18H16O6 |
Molecular Weight | 328.3 g/mol |
IUPAC Name | 6-hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)13-8-12(19)16-14(24-13)9-15(22-2)17(20)18(16)23-3/h4-9,20H,1-3H3 |
Standard InChIKey | XYHIVQHSXGOAQP-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)O)OC |
Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)O)OC |
Description | 6-Hydroxy-5, 7, 4'-trimethoxyflavone, also known as 5, 7, 4'-scutellarein trimethylether, belongs to the class of organic compounds known as 7-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C7 atom of the flavonoid backbone. Thus, 6-hydroxy-5, 7, 4'-trimethoxyflavone is considered to be a flavonoid lipid molecule. 6-Hydroxy-5, 7, 4'-trimethoxyflavone is considered to be a practically insoluble (in water) and relatively neutral molecule. 6-Hydroxy-5, 7, 4'-trimethoxyflavone can be biosynthesized from scutellarein. 6-hydroxy-4',5,7-trimethoxyflavone is a trimethoxyflavone that is the 5,7,4'-trimethyl ether derivative of scutellarein. It has a role as a plant metabolite. It is a monohydroxyflavone and a trimethoxyflavone. It derives from a scutellarein. |
Synonyms | Scutellarein-5,7,4′-trimethyl ether; 6-Hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one |
PubChem Compound | 243760 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume